

An In-depth Technical Guide to 4,4,4-Trifluoro-3-oxobutanenitrile

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Compound of Interest

Compound Name: 4,4,4-Trifluoro-3-oxobutanenitrile

Cat. No.: B033999

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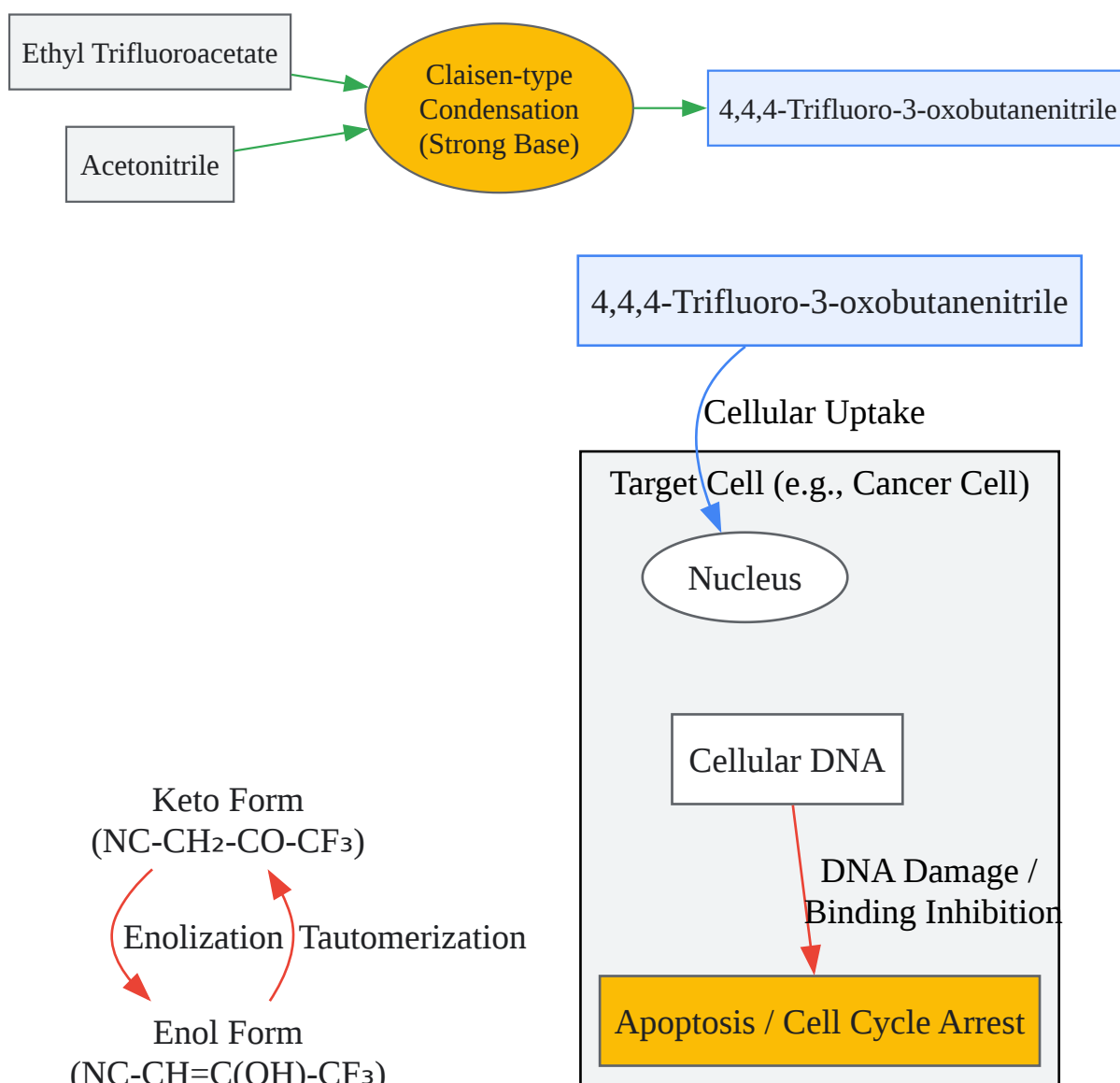
Abstract

4,4,4-Trifluoro-3-oxobutanenitrile, also known as trifluoroacetoacetonitrile, is a fluorinated organic compound of significant interest in synthetic chemistry and drug discovery. Its unique molecular structure, featuring a reactive β -keto-nitrile moiety and a trifluoromethyl group, imparts distinct chemical properties that make it a valuable building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key chemical characteristics of **4,4,4-Trifluoro-3-oxobutanenitrile**, including its prominent keto-enol tautomerism. While detailed experimental protocols and specific biological pathway interactions are not extensively documented in publicly accessible literature, this guide consolidates available data to serve as a foundational resource.

Molecular Structure and Identification

4,4,4-Trifluoro-3-oxobutanenitrile is a four-carbon compound characterized by a nitrile group ($\text{-C}\equiv\text{N}$), a ketone functional group (C=O), and a terminal trifluoromethyl group (-CF_3). The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the adjacent carbonyl and the acidity of the α -methylene protons.

The canonical chemical structure can be represented by the following diagram.



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